N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with ethyl and methyl groups, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidin-4-one with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one
- N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-2-hydroxyacetamide
- (2E)-N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)but-2-enamide
Uniqueness
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61683-01-0 |
---|---|
Molecular Formula |
C13H28N2O2S |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C13H28N2O2S/c1-7-12(4)9-11(14-18(6,16)17)10(3)13(5,8-2)15-12/h10-11,14-15H,7-9H2,1-6H3 |
InChI Key |
HSGZPZMCUJNNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)NS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.